1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-(4-methylphenyl)-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)-
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Overview
Description
1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-(4-methylphenyl)-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)- is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes a fluorophenyl group, an indole moiety, and a thiazolidinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-(4-methylphenyl)-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group, and subsequent attachment of the indole and thiazolidinyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts.
Industrial Production Methods
Industrial production of such complex compounds often involves optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-(4-methylphenyl)-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-(4-methylphenyl)-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to the active site of enzymes and preventing their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
- **1H-Pyrazole, 1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-(4-methylphenyl)-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)-
- **1H-Pyrazole, 1-acetyl-5-(2-bromophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-(4-methylphenyl)-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)-
Uniqueness
The uniqueness of 1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-(4-methylphenyl)-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)- lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
Properties
CAS No. |
133405-43-3 |
---|---|
Molecular Formula |
C36H31FN4O2S |
Molecular Weight |
602.7 g/mol |
IUPAC Name |
3-[2-[2-acetyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]-5-methyl-2-[2-(4-methylphenyl)-1H-indol-3-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C36H31FN4O2S/c1-21-16-18-24(19-17-21)34-33(27-12-5-8-14-29(27)38-34)36-40(35(43)22(2)44-36)31-15-9-6-11-26(31)30-20-32(41(39-30)23(3)42)25-10-4-7-13-28(25)37/h4-19,22,32,36,38H,20H2,1-3H3 |
InChI Key |
FGOCDDKZJQXBEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(S1)C2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)C)C5=CC=CC=C5C6=NN(C(C6)C7=CC=CC=C7F)C(=O)C |
Origin of Product |
United States |
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